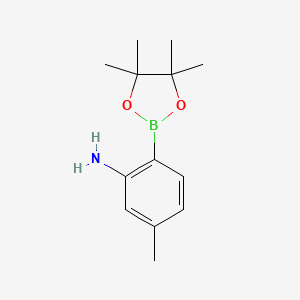
2-Amino-4-bromobenzaldehyde
Übersicht
Beschreibung
2-Amino-4-bromobenzaldehyde is a chemical compound that serves as a key intermediate in various synthetic processes. It is characterized by the presence of an amino group and a bromine atom on the benzaldehyde structure, which allows it to undergo a range of chemical reactions. The compound's reactivity is leveraged in the synthesis of complex molecules, including polymers and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in several studies. For instance, a cascade reaction of 2-aminobenzaldehydes with arylamines catalyzed by scandium pentafluorobenzoate has been reported, leading to the formation of polycyclic ring-fused aminals . Another study describes the synthesis of 3-unsubstituted-2-aroylindoles from N-(2-aminobenzylidene)-4-methylanilines, which are presented as a stable and cheap alternative to 2-aminobenzaldehydes . Additionally, a method involving the reduction of o-nitrobenzaldehyde followed by bromination has been used to synthesize 2-Amino-3,5-dibromobenzaldehyde with a high overall yield .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various spectral techniques. For example, the novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound was characterized by single crystal X-ray diffraction analysis, which confirmed its 3D molecular structure .
Chemical Reactions Analysis
This compound and its analogs participate in a variety of chemical reactions. The compound has been used in palladium-catalyzed carbonylative cyclization reactions with primary amines to yield 3-(alkylamino)isoindolin-1-ones . Furthermore, the anhydro-polymers of 2-aminobenzaldehyde have been studied, revealing complex structures formed under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. The stability of 2-aminobenzaldehyde and its polymers has been quantitatively assessed, providing insights into the compound's behavior under different storage conditions . The synthesis process of 2-Amino-3,5-dibromobenzaldehyde has been optimized to achieve high yields, indicating the importance of reaction conditions in determining the physical properties of the final product .
Wirkmechanismus
Target of Action
2-Amino-4-bromobenzaldehyde is an organic compound that primarily targets aldehydes and ketones in biochemical reactions . These targets play a crucial role in various biochemical processes, including energy production, signal transduction, and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the this compound molecule acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction results in the formation of an intermediate that can undergo further reactions to form products such as oximes and hydrazones .
Biochemical Pathways
The interaction of this compound with aldehydes and ketones affects the carbonyl metabolic pathway . This pathway is involved in the metabolism of carbohydrates, lipids, and proteins, and its disruption can have downstream effects on these metabolic processes .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.37, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehyde or ketone it interacts with. In general, its reaction with these targets can lead to the formation of new compounds with potential biological activity .
Safety and Hazards
This compound is considered hazardous. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
2-Amino-4-bromobenzaldehyde is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Eigenschaften
IUPAC Name |
2-amino-4-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUOSVSPAPBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591587 | |
| Record name | 2-Amino-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59278-65-8 | |
| Record name | 2-Amino-4-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)



